molecular formula C30H20O10 B600323 2,3-Dihydroamentoflavone CAS No. 34340-51-7

2,3-Dihydroamentoflavone

Cat. No.: B600323
CAS No.: 34340-51-7
M. Wt: 540.47
InChI Key:
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Description

2,3-Dihydroamentoflavone is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, is characterized by its multiple hydroxyl groups and chromen-4-one structure, which contribute to its unique chemical and biological properties.

Scientific Research Applications

2,3-Dihydroamentoflavone has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its potential antioxidant and anti-inflammatory effects in cellular and animal models.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroamentoflavone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as hydrogen peroxide or hydroxyl radicals can be employed.

    Coupling reactions: The coupling of different aromatic rings can be facilitated by using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroamentoflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydroamentoflavone involves its interaction with various molecular targets and pathways:

    Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer properties: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

2,3-Dihydroamentoflavone can be compared with other flavonoids, such as quercetin, kaempferol, and luteolin. These compounds share similar structural features, such as hydroxyl groups and chromen-4-one cores, but differ in the number and position of these groups. The unique arrangement of hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Luteolin
  • Apigenin

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBCTBWKMWXQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346239
Record name 2,3-Dihydroamentoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34340-51-7
Record name 2,3-Dihydroamentoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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